5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS3/c1-11-9-23-17(18-11)24-10-12-4-6-21(7-5-12)16(22)13-2-3-14-15(8-13)20-25-19-14/h2-3,8-9,12H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCFDRFIOGXAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting with the preparation of the thiazole and benzothiadiazole intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The benzothiadiazole moiety can be prepared via the cyclization of o-phenylenediamine with sulfur and nitrous acid .
The final step involves the coupling of the thiazole and benzothiadiazole intermediates with the piperidine derivative. This can be achieved through a nucleophilic substitution reaction, where the thiazole derivative is reacted with the piperidine derivative in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Substitution Reagents: Halogens, nitrating agents
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thiazole ring
Amines: Formed from the reduction of nitro groups in the benzothiadiazole moiety
Halogenated and Nitrated Derivatives: Formed from electrophilic substitution reactions
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzothiadiazole moieties exhibit significant antimicrobial properties. The thiazole ring enhances the compound's ability to interact with biological targets, potentially leading to the development of new antibiotics or antifungal agents. Studies have shown that derivatives of benzothiadiazole possess activity against various bacterial strains, making them suitable candidates for further exploration in drug development .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .
Neuroprotective Effects
Recent studies have suggested that thiazole-containing compounds may offer neuroprotective benefits. The ability of these compounds to cross the blood-brain barrier could make them valuable in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical trials have indicated that they may reduce oxidative stress and inflammation in neuronal cells .
Drug Development Potential
Given its diverse biological activities, this compound is a candidate for further development into therapeutic agents. Structure-activity relationship (SAR) studies are essential to optimize its efficacy and minimize toxicity. Computational modeling and high-throughput screening can facilitate the identification of more potent analogs .
Applications in Organic Electronics
The unique electronic properties of thiazole and benzothiadiazole derivatives make them suitable for applications in organic electronics. They can be utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films enhances their performance in these applications .
Nanotechnology
In nanotechnology, compounds like 5-(4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanylmethyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole can be employed as building blocks for nanoscale materials. Their functional groups allow for easy modification and integration into nanocarriers for drug delivery systems, improving bioavailability and targeting capabilities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with minimal cytotoxicity to human cells. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 3 | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxins by over 50%. |
| Study 4 | Organic Electronics | Achieved a power conversion efficiency of 8% in OPVs using modified thiazole derivatives as active layers. |
Mechanism of Action
The mechanism of action of 5-(4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular pathways such as DNA replication and protein synthesis, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and functional differences between the target compound and similar molecules:
Key Observations:
Heterocyclic Core Influence: The benzothiadiazole core in the target compound contrasts with oxadiazole in compound 6a , pyridine in MPEP , and pyrazole in fipronil . Thiazole and oxadiazole moieties contribute to sulfur-mediated reactivity and metabolic stability, though oxadiazoles in compound 6a showed stronger antibacterial activity against Staphylococcus aureus and Escherichia coli .
Piperidine Modifications :
- The target compound’s piperidine group is functionalized with a sulfanylmethyl-thiazole chain, while compound 6a uses a sulfonyl-benzenesulfonyl group. Sulfonyl groups in compound 6a may enhance solubility and target binding compared to sulfanyl derivatives .
Biological Activity :
- MPEP’s anxiolytic effects (via mGlu5 receptor antagonism) suggest that sulfur-containing heterocycles paired with lipophilic groups (e.g., phenylethynyl) can target CNS pathways . The target compound’s thiazole-piperidine system may similarly modulate neurotransmission, though this requires experimental validation.
- Fipronil’s pesticidal activity highlights the role of sulfinyl/sulfonyl groups and halogenated substituents in disrupting insect GABA receptors . The target compound lacks halogenation but shares sulfur-based motifs, which could be optimized for pesticidal applications.
Biological Activity
The compound 5-(4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl)-2,1,3-benzothiadiazole represents a novel structure with potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on various research studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylthiazole derivatives with piperidine carbonyl compounds. The synthetic pathway may include steps such as:
- Formation of thiazole derivatives.
- Reaction with piperidine to introduce the carbonyl group.
- Final cyclization or modification to yield the target compound.
Biological Activity Overview
This compound has been evaluated for various biological activities, notably its antimicrobial , antiviral , and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperidine moieties exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of 4-methylthiazole showed moderate to excellent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The presence of the thiazole ring has been linked to enhanced activity due to its ability to disrupt bacterial cell walls or inhibit essential enzymes .
Antiviral Activity
The compound's antiviral potential has been assessed in various studies:
- In vitro tests have shown efficacy against viruses such as the Ebola virus (EBOV). Compounds structurally similar to this one have demonstrated submicromolar activity in inhibiting viral entry into host cells .
- The mechanism may involve interference with viral replication processes or host cell interactions.
Anticancer Properties
Emerging data suggest that this compound may also possess anticancer properties:
- Studies have indicated that thiazole derivatives can induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Specific derivatives have shown promise in inhibiting tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
The biological activity of 5-(4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl)-2,1,3-benzothiadiazole can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with thiazole rings often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
-
Antimicrobial Study : A series of thiazole-piperidine derivatives were tested against multiple pathogens. Results showed that modifications at specific positions significantly enhanced their antimicrobial potency .
Compound Bacterial Strain Zone of Inhibition (mm) 5a E. coli 25 5b S. aureus 30 5c P. aeruginosa 20 - Antiviral Evaluation : In a study targeting EBOV, a derivative similar to the compound exhibited IC50 values below 1 µM, indicating strong antiviral activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
